molecular formula C14H16O B1668118 2-Butoxynaphthalene CAS No. 10484-56-7

2-Butoxynaphthalene

Cat. No.: B1668118
CAS No.: 10484-56-7
M. Wt: 200.28 g/mol
InChI Key: CDMIQAIIIBPTRK-UHFFFAOYSA-N
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Description

2-Butoxynaphthalene is an organic compound with the molecular formula C14H16O. It is also known as butyl naphthyl ether or butyl 2-naphthyl ether. This compound is a derivative of naphthalene, where a butoxy group is attached to the second carbon of the naphthalene ring. It is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxynaphthalene can be synthesized using the Williamson ether synthesis method. This involves the reaction of 2-naphthol with an alkyl halide in the presence of a strong base. The typical procedure includes:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves heating the reaction mixture under reflux and then isolating the product through filtration and drying .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxynaphthalene primarily undergoes nucleophilic substitution reactions. The key reactions include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalenes and naphthoquinones .

Scientific Research Applications

Organic Synthesis

2-Butoxynaphthalene is primarily synthesized through the Williamson Ether Synthesis, an SN2 reaction involving 2-naphthol and 1-bromobutane. This method highlights the compound's utility as an alkyl-naphthyl ether, which is significant in both organic and biological chemistry. The synthesis process involves:

  • Deprotonation of 2-naphthol : Sodium hydroxide is used to generate a naphthoxide ion.
  • Reaction with an electrophile : The nucleophile (naphthoxide) reacts with 1-bromobutane to form this compound.

This compound is noted for its fruity flavor profile, making it valuable in the food industry as a flavoring agent .

Electrochemical Applications

Recent studies have demonstrated the potential of this compound in electrochemical applications, particularly in the synthesis of graphene nanoribbons (GNRs). The low-temperature electrochemical process allows for the layer-by-layer growth of GNRs without decomposing functional groups. Key findings include:

  • Edge-functionalization : The presence of butoxy substituents enhances the electron-donating properties of GNRs, making them suitable for various electronic applications.
  • Mass production capability : The electrochemical method facilitates continuous growth even when the electrode surface is fully covered with products, enhancing scalability .

Fluorescent Properties

This compound exhibits fluorescence, detectable at approximately 350 nanometers. This property makes it useful in various analytical applications, including:

  • Fluorescence spectroscopy : Its fluorescent nature allows for its use as a probe in biochemical assays and environmental monitoring.
  • Clathrate-type structures : The compound's unique structure contributes to its solubility in organic solvents like acetonitrile and chloroform but not in water .

Chemical Precursor

As a synthetic precursor, this compound can undergo various chemical transformations, including alkylation reactions. It serves as a building block for synthesizing other aromatic compounds, expanding its utility in organic synthesis and materials science.

Case Studies and Research Findings

Application AreaDescriptionReference
Organic SynthesisUsed as an alkyl-naphthyl ether in flavoring agents via SN2 reaction with 1-bromobutane
Electrochemical SynthesisFacilitates low-temperature growth of graphene nanoribbons with enhanced electron-donating properties
Fluorescence DetectionExhibits fluorescence useful for biochemical assays
Synthetic PrecursorActs as a precursor for further chemical transformations

Mechanism of Action

The mechanism of action of 2-butoxynaphthalene involves its interaction with various molecular targets. The phenolate ion formed during its synthesis is highly nucleophilic, allowing it to participate in various substitution reactions. The pathways involved include:

Comparison with Similar Compounds

Comparison: 2-Butoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring. Compared to similar compounds, it exhibits distinct reactivity and physical properties, making it valuable in specific synthetic applications .

Biological Activity

2-Butoxynaphthalene is an organic compound that has garnered interest due to its potential biological activities and applications. This article delves into its synthesis, biological effects, toxicity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic substitution reaction (SN2) where 2-naphthol reacts with an alkyl halide, such as 1-bromobutane. The reaction proceeds as follows:

  • Preparation of Nucleophile : 2-naphthol is deprotonated using sodium hydroxide to form a naphthoxide ion.
  • Nucleophilic Attack : The naphthoxide ion then attacks the electrophile (1-bromobutane), resulting in the formation of this compound.

This process is often performed in a laboratory setting, utilizing techniques such as thin-layer chromatography (TLC) to monitor the reaction progress and assess product purity .

Toxicological Studies

Research indicates that this compound exhibits significant biological activity, particularly in toxicological contexts. A study conducted by the National Toxicology Program (NTP) evaluated the effects of inhalation exposure to 2-butoxyethanol, which is structurally related to this compound. Key findings include:

  • Hematological Effects : Exposure led to macrocytic anemia and alterations in bone marrow cellularity, particularly in female rats .
  • Organ Pathology : Significant incidences of liver and kidney damage were observed, including Kupffer cell pigmentation and renal tubule degeneration .
  • Mortality Rates : High mortality rates were noted in animal models exposed to high concentrations (500 ppm) over extended periods .

Case Studies

  • Antiviral Activity : A study explored the antiviral properties of compounds related to naphthalene derivatives, suggesting potential applications in combating viral infections . Although specific data on this compound was not highlighted, its structural relatives showed promising results.
  • Flavoring Agent : In the food industry, this compound is noted for its flavoring properties, imparting fruity notes similar to raspberry or strawberry . This application highlights its non-toxic potential when used within regulated limits.

Data Summary

The following table summarizes key findings from various studies on the biological activity and toxic effects of this compound:

Study ReferenceBiological EffectObservations
NTP TR-484Hematological ChangesMacrocytic anemia; altered bone marrow cellularity
NTP TR-484Organ DamageLiver pigmentation; renal tubule degeneration
Antiviral StudyPotential Antiviral ActivityRelated compounds showed efficacy against viral infections
Flavoring StudyFlavoring AgentUsed in food industry; fruity aroma similar to berries

Properties

IUPAC Name

2-butoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMIQAIIIBPTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065093
Record name Naphthalene, 2-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; sweet fruity floral berry aroma
Record name Butyl beta-naphthyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in non-polar organic solvents and fats, Slightly soluble (in ethanol)
Record name Butyl beta-naphthyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2117/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10484-56-7
Record name 2-Butoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10484-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl beta-naphthyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2-butoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthalene, 2-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-naphthyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL .BETA.-NAPHTHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8O56IV62A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 100 g of ethanol were dissolved 50 g (0.347 mol) of 2-naphthol and 14.6 g (0.364 mol) of sodium hydroxide. Under reflux, 50 g (0.364 mol) of n-butyl bromide was added to the solution, which was refluxed for a further 4 hours. To the reaction solution were added 200 g of water and 4 g of sodium hydroxide. The organic layer thus separated, 75 g, was distilled in vacuo, obtaining 59 g of 2-n-butoxynaphthalene. The distillate (liquid) solidified when allowed to stand at room temperature.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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